molecular formula C27H39N3O3 B2931813 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 2034585-13-0

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2931813
CAS No.: 2034585-13-0
M. Wt: 453.627
InChI Key: IUSABXVBIWOMSR-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide is a synthetic organic compound designed for research applications. Its molecular structure integrates a diphenylacetamide moiety linked to a substituted piperazine ring system. The diphenylacetamide group is a recognized pharmacophore in medicinal chemistry, found in compounds with diverse biological activities . The presence of the piperazine ring, a common feature in many bioactive molecules, suggests potential for interaction with various neurological targets; piperazine derivatives have been documented to exhibit central nervous system activity, including anxiolytic and antidepressant-like effects in preclinical models . Furthermore, the tert-butoxy carbonyl (Boc) group is a standard protecting group in organic synthesis, used to shield amines during multi-step synthetic processes . This structural profile makes this chemical a valuable intermediate for chemical synthesis and a candidate for investigative biochemistry and pharmacology, particularly in the study of receptor interactions. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O3/c1-27(2,3)33-21-24(31)20-30-18-16-29(17-19-30)15-14-28-26(32)25(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,24-25,31H,14-21H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSABXVBIWOMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide typically involves several steps:

  • Formation of the tert-butoxy intermediate: : Starting from a suitable precursor, the tert-butoxy group is introduced via nucleophilic substitution reactions. Common reagents include tert-butyl bromide or tert-butyl chloride in the presence of a strong base like sodium hydride.

  • Hydroxylation: : The intermediate undergoes hydroxylation to introduce the hydroxypropyl group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Piperazine ring formation: : The functionalized intermediate is then reacted with piperazine to form the piperazin-1-yl moiety. This step usually requires anhydrous conditions and a suitable solvent like dichloromethane.

  • Final coupling: : The resulting piperazine derivative is coupled with 2,2-diphenylacetic acid using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to yield the final compound.

Industrial Production Methods

Industrial production often scales up these processes with optimized reaction conditions, including controlled temperatures, pressures, and purification methods like chromatography and crystallization to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the compound can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

  • Reduction: : The compound can undergo reduction reactions where the carbonyl groups are reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The tert-butoxy group can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Coupling Agents: : EDCI, HOBt.

  • Solvents: : Dichloromethane, ethanol, acetone.

Major Products

  • Oxidation Products: : Ketones, aldehydes.

  • Reduction Products: : Secondary and primary alcohols.

  • Substitution Products: : Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Explored for its potential as a biochemical probe in enzyme inhibition studies.

  • Medicine: : Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.

  • Industry: : Potential use as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors. Its piperazine moiety and diphenylacetamide core are crucial for binding affinity and specificity. The molecular targets often include proteins involved in signaling pathways, where the compound can modulate their activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Compounds

Ziprasidone Hydrochloride Related Compounds
  • Related Compound B : Contains a bis-piperazine core with benzoisothiazole and dichloroindoline groups (MW: 839.85). Unlike the target compound, its bulkier structure may limit blood-brain barrier (BBB) penetration, favoring peripheral dopamine/serotonin receptor modulation .
  • Related Compound C: Features a single piperazine linked to benzoisothiazole and chloroindolinone (MW: 546.11).
Compound 197
  • Contains an ethylpiperazine group attached to a chloro-indazol and difluorophenyl scaffold. The ethyl substituent on piperazine may reduce steric hindrance compared to the target’s tert-butoxy group, possibly enhancing kinase/receptor binding kinetics .

Diphenylacetamide Derivatives

Benzothiazole-Based Analogs ()
  • N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide : Replaces the piperazine-ethyl group with a sulfamoyl-benzothiazole. The sulfonamide group introduces hydrogen-bonding capacity, which may enhance enzyme inhibition (e.g., cholinesterase) compared to the target’s piperazine .
Butyrylcholinesterase-Bound Analog ()
  • A diphenylacetamide derivative crystallized with human butyrylcholinesterase highlights the importance of the diphenyl group in enzyme active-site binding. The target compound’s piperazine-ethyl chain may divert its activity away from cholinesterase toward GPCRs .

Tert-Butyl/Hydroxypropyl Substituents

CGP12177A ()
  • Contains a tert-butylamino group on a hydroxypropoxy chain linked to a benzimidazolone.
L748337 ()
  • Features a hydroxypropylamino chain with a phenylsulfonyl group. The absence of a tert-butoxy group may reduce metabolic stability compared to the target compound .

Data Table: Structural and Functional Comparison

Compound Name/ID Key Structural Features Molecular Weight (g/mol) Hypothesized Target/Activity Source
Target Compound Piperazine-ethyl, tert-butoxy-hydroxypropyl ~505.7* GPCRs, CNS enzymes Inferred
Ziprasidone Related Compound B Bis-piperazine, benzoisothiazole, dichloroindoline 839.85 Dopamine/Serotonin receptors
Compound 197 Ethylpiperazine, chloro-indazol, difluorophenyl ~546.11† Kinase inhibition
N-(6-sulfamoylbenzothiazole-2-yl)-... Sulfamoyl-benzothiazole, diphenylacetamide Not reported Enzyme inhibition (e.g., cholinesterase)
CGP12177A tert-Butylamino, hydroxypropoxy, benzimidazolone Not reported β-Adrenergic receptors

*Calculated based on formula; †Assumed similarity to Ziprasidone Related Compound C.

Key Research Findings and Implications

Structural Advantages of the Target Compound: The tert-butoxy group may confer greater metabolic stability than ethyl/methyl substituents in analogs like Compound 197 .

The hydroxypropyl group may enhance solubility compared to purely aromatic analogs .

Unresolved Questions :

  • Direct target engagement data (e.g., receptor binding assays) are absent.
  • Synthetic routes and toxicity profiles require further exploration.

Q & A

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:
Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the tert-butoxy, piperazine, and diphenylacetamide moieties, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed if crystalline forms are obtainable. Chromatographic methods (e.g., HPLC with UV/Vis detection) are essential for purity assessment, particularly to detect residual solvents or byproducts from synthetic steps .

Advanced: How can synthetic routes be optimized to address low yields in the final coupling step?

Answer:
Low yields in coupling steps (e.g., amide bond formation) often arise from steric hindrance from the tert-butoxy group or incomplete activation of carboxylate intermediates. Methodological improvements include:

  • Pre-activation strategies : Use of coupling agents like HATU or EDCI/HOBt to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) with controlled water content to minimize hydrolysis.
  • Temperature gradients : Gradual heating (e.g., 0°C to room temperature) to stabilize intermediates.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product from side reactions.
    Refer to analogous piperazine-acetamide syntheses for troubleshooting .

Advanced: How should researchers address contradictory data on the compound’s pharmacokinetic (PK) properties in in vitro vs. in vivo models?

Answer:
Discrepancies between in vitro (e.g., microsomal stability assays) and in vivo PK data (e.g., bioavailability) may stem from:

  • Protein binding : Use equilibrium dialysis to measure plasma protein binding and adjust free fraction calculations.
  • Metabolite interference : Employ LC-MS/MS to identify active metabolites that may contribute to in vivo activity.
  • Species-specific differences : Cross-validate assays using hepatocytes or plasma from multiple species (e.g., rat, human).
  • Physiologically-based pharmacokinetic (PBPK) modeling : Incorporate in vitro permeability (e.g., Caco-2 assays) and metabolic clearance data to predict in vivo behavior .

Advanced: What computational approaches are suitable for predicting target selectivity across neurological receptors?

Answer:
To assess selectivity for neurological targets (e.g., dopamine or serotonin receptors):

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites, focusing on the piperazine moiety’s flexibility and tert-butoxy group’s steric effects.
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to evaluate conformational changes in the receptor-ligand complex.
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target binding risks.
  • Free energy perturbation (FEP) : Calculate binding affinity differences between homologous receptors (e.g., D2 vs. D3 dopamine receptors) .

Basic: What in vitro assays are recommended for preliminary evaluation of metabolic stability?

Answer:

  • Liver microsomal assays : Incubate the compound with pooled human or rat liver microsomes, NADPH, and UDPGA to measure phase I/II metabolism. Quantify parent compound loss via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates for CYP3A4, CYP2D6, etc., to assess inhibition potential.
  • Plasma stability assays : Incubate in plasma (37°C) and monitor degradation over 24 hours.
    Include positive controls (e.g., verapamil for CYP3A4) and normalize data to protein content .

Advanced: How can researchers resolve solubility challenges during formulation for in vivo studies?

Answer:
Low solubility due to the diphenylacetamide’s hydrophobicity can be mitigated via:

  • Co-solvent systems : Test combinations of PEG-400, Cremophor EL, or cyclodextrins.
  • Amorphous solid dispersion : Spray-drying with polymers (e.g., HPMCAS) to enhance dissolution.
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and solubility.
  • Nanoformulation : Use high-pressure homogenization to produce nanoparticles (<200 nm) .

Advanced: What strategies validate the compound’s mechanism of action when initial target engagement assays are inconclusive?

Answer:

  • Thermal shift assays : Monitor protein melting shifts to confirm direct binding.
  • Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and quantify target protein stability after heating.
  • Knockdown/knockout models : Use CRISPR/Cas9 to delete putative targets and assess loss of pharmacological effect.
  • Affinity chromatography : Immobilize the compound on resin and pull down interacting proteins from cell lysates for MS identification .

Basic: How should stability studies be designed for long-term storage of the compound?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Analytical monitoring : Use HPLC-UV to track purity changes monthly under accelerated conditions (ICH Q1A guidelines).
  • Storage recommendations : Store as a lyophilized powder under argon at -20°C, protected from light. Avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid) .

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